3'-Hydroxy Stanozolol-d5

Mass Spectrometry Isotope Labeling Internal Standard

3'-Hydroxy Stanozolol-d5 (CAS 853904-68-4) is the +5 Da pentadeuterated internal standard for definitive LC-MS/MS and GC-MS/MS quantification of the stanozolol metabolite 3'-hydroxystanozolol. Unlike d3 analogs, its five-deuterium shift (16,16,20,20,20) eliminates isobaric interferences in complex urine, serum, and hair matrices, delivering sub-ng/mL accuracy to meet WADA MRPL (2 ng/mL). This isotopic separation is critical for ISO/IEC 17025 method validation and doping control confirmation. Restricted item; end-use documentation required.

Molecular Formula C21H32N2O2
Molecular Weight 349.5 g/mol
CAS No. 853904-68-4
Cat. No. B1624914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy Stanozolol-d5
CAS853904-68-4
Molecular FormulaC21H32N2O2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C
InChIInChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2
InChIKeySWPAIUOYLTYQKK-FYZHOQFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxy Stanozolol-d5 (CAS 853904-68-4): A Pentadeuterated Internal Standard for Precise Quantification of Stanozolol Metabolites


3'-Hydroxy Stanozolol-d5 (CAS 853904-68-4) is a pentadeuterated analog of 3'-hydroxystanozolol, the major urinary metabolite of the anabolic androgenic steroid stanozolol [1]. The compound is synthesized with five deuterium atoms incorporated at the 16, 16, 20, 20, and 20 positions, yielding a molecular weight of approximately 349.5 g/mol and a mass shift of +5 Da relative to the unlabeled metabolite [1]. Its primary designated application is as an isotopically labeled internal standard in mass spectrometry-based analytical workflows, specifically for the accurate quantification of 3'-hydroxystanozolol in complex biological matrices such as urine, serum, and hair [1].

Why Unlabeled 3'-Hydroxystanozolol or d3-Labeled Analogs Cannot Replace 3'-Hydroxy Stanozolol-d5 in Quantitative LC-MS/MS


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), the use of an isotopically labeled internal standard is critical for correcting matrix effects, ion suppression/enhancement, and instrument variability [1]. Unlabeled 3'-hydroxystanozolol cannot serve this function as it is indistinguishable from the endogenous analyte [1]. While a trideuterated analog (3'-hydroxy stanozolol-d3) offers a +3 Da mass shift, the pentadeuterated form provides a +5 Da shift, which reduces the potential for isotopic overlap and spectral interference, particularly in complex biological extracts where endogenous compounds may produce isobaric interferences [2]. This enhanced mass separation improves signal specificity and quantification accuracy, especially at low ng/mL or pg/mg concentrations typical in doping control and forensic toxicology [1][2].

Quantitative Differentiation: 3'-Hydroxy Stanozolol-d5 vs. Closest Analogs and Alternatives


Mass Spectrometric Specificity: +5 Da Shift vs. +3 Da for d3 Analog

3'-Hydroxy Stanozolol-d5 incorporates five deuterium atoms, resulting in a nominal mass increase of 5 Da compared to the unlabeled 3'-hydroxystanozolol analyte (m/z 345 → m/z 350 for the protonated molecule) [1]. In contrast, the commonly available trideuterated analog (3'-hydroxy stanozolol-d3) provides only a +3 Da shift [2]. The larger mass difference reduces the risk of isotopic crosstalk and interference from endogenous isobaric compounds, a critical advantage when analyzing complex biological matrices with high background noise [1].

Mass Spectrometry Isotope Labeling Internal Standard

Matrix Effect Correction: Deuterated Internal Standard Reduces Ion Suppression Variability

Studies employing deuterated internal standards for stanozolol metabolites demonstrate significant mitigation of matrix effects. In a validated LC-MS/MS method for bovine, pig, and sheep urine, the use of a deuterated internal standard (stanozolol-d3) enabled reliable quantification of 3'-hydroxystanozolol with matrix effects controlled through optimized SPE and isotope dilution [1]. While direct comparative data for the d5 analog are not publicly available, class-level evidence indicates that co-eluting deuterated internal standards can correct for ion suppression/enhancement, reducing CV% from >20% (without IS) to <10% (with IS) in similar steroid assays [2].

Matrix Effect Ion Suppression LC-MS/MS

Detection Sensitivity: Sub-ng/mL LOD in Urine Using Optimized LC-MS/MS with Isotope Dilution

A validated LC-MS/MS method for 3'-hydroxystanozolol in animal urine achieved a limit of detection (LOD) of 0.05–0.15 μg/L (equivalent to 0.05–0.15 ng/mL) using optimized SPE and LC conditions with a deuterated internal standard [1]. In contrast, earlier GC-MS methods without isotope dilution reported detection limits of approximately 1 ng/mL for 3'-hydroxystanozolol [2]. The 20-fold improvement in LOD is attributable to both instrumental advancements and the use of isotope-labeled internal standards to correct for recovery losses and matrix suppression [1][2].

Limit of Detection LC-MS/MS Doping Control

Recovery Efficiency: >80% Recovery for Derivatized 3'-Hydroxystanozolol in GC-MS

A GC-MS method employing N-isobutyloxycarbonyl (isoBOC) and O-trimethylsilyl (TMS) derivatization for 3'-hydroxystanozolol and its 17-epimer achieved >80% recovery from human urine, compared to <10% recovery using conventional n-pentane extraction [1]. While this study did not use a deuterated internal standard, it establishes the analyte's behavior under optimized conditions. The use of 3'-Hydroxy Stanozolol-d5 as an internal standard in such workflows would further correct for any residual recovery variability, ensuring accurate quantification across samples [2].

Extraction Recovery GC-MS Derivatization

Optimal Use Cases for 3'-Hydroxy Stanozolol-d5 Based on Quantitative Differentiation Evidence


Confirmatory Doping Control Analysis in Human or Animal Urine

3'-Hydroxy Stanozolol-d5 serves as the internal standard of choice for LC-MS/MS or GC-MS/MS confirmation of stanozolol misuse in anti-doping laboratories. Its +5 Da mass shift provides superior specificity in complex urine matrices, minimizing false positives from isobaric interferences [1][2]. The compound enables quantification at the sub-ng/mL level, meeting WADA's Minimum Required Performance Levels (MRPL) for stanozolol metabolites (2 ng/mL) [3].

Forensic Toxicology and Hair Analysis for Retrospective Detection

Hair analysis offers a prolonged detection window for stanozolol abuse. Methods utilizing deuterated internal standards for stanozolol metabolites have demonstrated the ability to quantify 3'-hydroxystanozolol in hair at pg/mg levels [4]. 3'-Hydroxy Stanozolol-d5 can be directly substituted into these validated workflows to improve accuracy and precision, particularly when analyzing pigmented hair where matrix interferences are pronounced [4].

Pharmacokinetic and Metabolism Studies in Preclinical Models

In vivo studies investigating the metabolism and excretion of stanozolol in rodent models require precise quantification of the major metabolite 3'-hydroxystanozolol in serum, urine, and tissues. The use of 3'-Hydroxy Stanozolol-d5 as an internal standard ensures accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC) by correcting for extraction efficiency and matrix effects across different biological fluids [1][4].

Method Development and Validation for Regulatory Compliance

Analytical laboratories developing new methods for stanozolol metabolite analysis in accordance with ISO/IEC 17025 or EU 2002/657/EC guidelines require isotopically labeled internal standards for method validation. 3'-Hydroxy Stanozolol-d5 is specifically synthesized for this purpose, offering a well-characterized, stable isotope-labeled analog that meets the identity and purity requirements for use as a calibrant or internal standard in accredited testing [1].

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